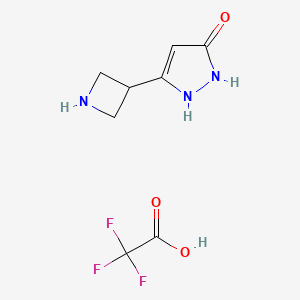

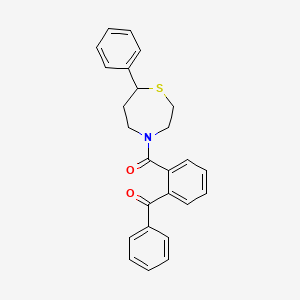

![molecular formula C7H7NO2 B2355490 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one CAS No. 1528800-56-7](/img/structure/B2355490.png)

4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4H,5H,6H,7H-furo[3,2-c]pyridin-4-one” is a chemical compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular formula of “4H,5H,6H,7H-furo[3,2-c]pyridin-4-one” is C7H9NO . It has an average mass of 123.152 Da and a monoisotopic mass of 123.068413 Da .

Scientific Research Applications

Photocycloaddition Studies

- Photocycloaddition of Furo[3,2-c]pyridin-4-one : Shiotani and Tsukamoto (1995) investigated the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, revealing various photoadducts and isomers formed during the reaction, providing insights into the reactivity of this compound under light exposure Shiotani & Tsukamoto, 1995.

Synthesis of Derivatives

- Synthesis of Pyridopsoralens : Morón, Nguyen, and Bisagni (1983) synthesized pyrido[3,4-c]psoralens, a derivative of furo[3,2-c]pyridin, highlighting the compound's potential for forming complex heterocyclic structures Morón, Nguyen, & Bisagni, 1983.

N-Oxides and Derivative Reactions

- Synthesis and Reactions of Furo[3,2-c]pyridine N-Oxides : Bencková and Krutošíková (1999) detailed the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their N-oxides, showcasing the chemical versatility and reactivity of these derivatives for further transformations Bencková & Krutošíková, 1999.

Quantum and Spectral Analysis

- Quantum Studies of Derivatives : Halim and Ibrahim (2022) conducted quantum studies and spectral analysis on derivatives of furo[3,2-c]pyridin, providing insights into their electronic properties and potential applications in material science Halim & Ibrahim, 2022.

Novel Synthesis Methods

- One-Step Synthesis of 4H-Furo[3,4-b]pyrans : Martín et al. (1991) described a simple one-step synthesis method for creating 4H-furo[3,4-b]pyrans, indicating the ease of manipulation and synthesis of furo[3,2-c]pyridin-4-one derivatives for various applications Martín et al., 1991.

Structural Characterization and Properties

- Structural and Magnetic Properties : Baran et al. (2005) explored the structural characterization, spectral, and magnetic properties of nickel(II) complexes with furo[3,2-c]pyridine derivatives, contributing to the understanding of its coordination chemistry and potential for creating novel materials Baran et al., 2005.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one . These factors could include the physiological environment within the body, the presence of other compounds, and external factors such as temperature and pH.

properties

IUPAC Name |

6,7-dihydro-5H-furo[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVJIIQZEGOGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-furo[3,2-c]pyridin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2355411.png)

![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)